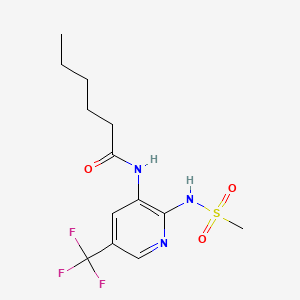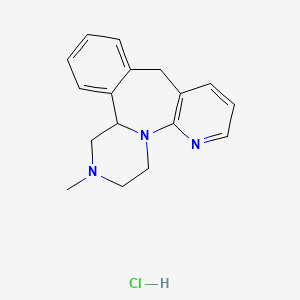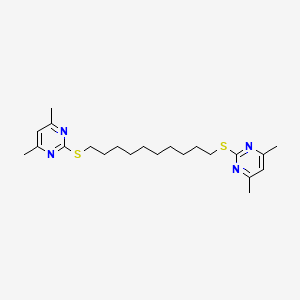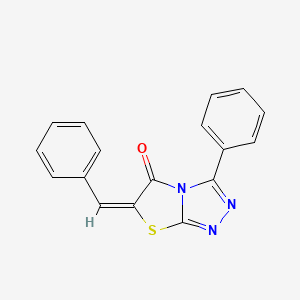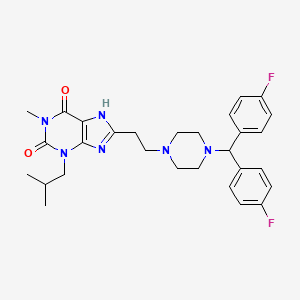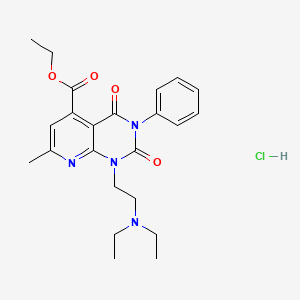![molecular formula C18H19NO5S B15186634 (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-39-2](/img/structure/B15186634.png)
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is a complex organic compound that combines the properties of both an acid and a phenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol typically involves a multi-step process. One common method starts with the preparation of the butenedioic acid derivative, which is then reacted with a phenylsulfanylphenol precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The butenedioic acid moiety can be reduced to butanedioic acid.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Butanedioic acid and related compounds.
Substitution: Various substituted phenylsulfanyl derivatives.
科学研究应用
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the butenedioic acid moiety can act as a chelating agent. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is unique due to its combination of an acid and a phenol within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in both research and industrial applications.
属性
CAS 编号 |
127906-39-2 |
|---|---|
分子式 |
C18H19NO5S |
分子量 |
361.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol |
InChI |
InChI=1S/C14H15NOS.C4H4O4/c1-15-10-11-4-2-3-5-14(11)17-13-8-6-12(16)7-9-13;5-3(6)1-2-4(7)8/h2-9,15-16H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
FUYYCUQOOXCTRF-WLHGVMLRSA-N |
手性 SMILES |
CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


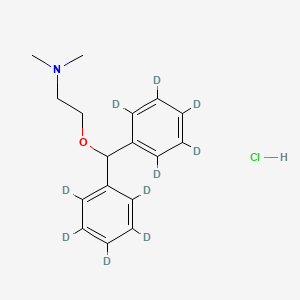
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)

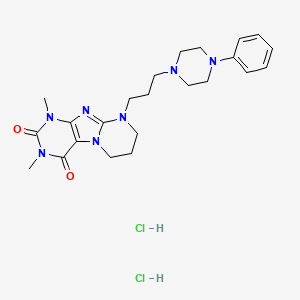
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
